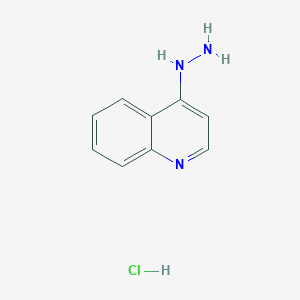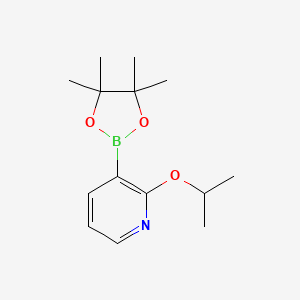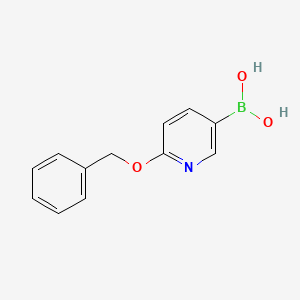
4-Hydrazinoquinoline hydrochloride
Descripción general
Descripción
4-Hydrazinoquinoline hydrochloride is a chemical compound that serves as a key intermediate in the synthesis of various quinoline derivatives. These derivatives have been extensively studied due to their potential pharmacological properties, including antibacterial, antitumor, and antioxidant activities . The compound is characterized by the presence of a hydrazino group attached to the quinoline ring, which allows for further chemical transformations.
Synthesis Analysis
The synthesis of 4-hydrazinoquinoline derivatives can be achieved through different methods. One approach involves the reaction of 4-chloro-2-methylquinolines with hydrazine hydrate to produce 6(8)-substituted 4-hydrazino-2-methylquinolines . Another method includes the regioselective C4-hydrazinylation of 2,4-dichloroquinolines, which stops at the mono-substitution product with high regioselectivity at the C4 position . Additionally, the interaction of 4-hydrazinoquinazoline with dicarboxylic acid anhydrides has been explored, leading to the formation of hydrazidoacids and imidoaminic structures .
Molecular Structure Analysis
The molecular structure of 4-hydrazinoquinoline derivatives has been elucidated using various spectroscopic techniques such as IR, NMR (1H and 13C), and mass spectral data . X-ray structure analysis and theoretical calculations have also been employed to confirm the formation of these structures . The presence of the hydrazino group is a key feature that allows for further chemical reactions and the formation of complex heterocyclic compounds.
Chemical Reactions Analysis
4-Hydrazinoquinoline hydrochloride undergoes a variety of chemical reactions, leading to the formation of diverse heterocyclic compounds. For instance, reactions with ethyl acetoacetate and acetone produce pyrrolo[3,2-c]quinolines and pyrazolylquinolines . The compound also reacts with Vilsmeier-Haack reagent to form hydrazone compounds with demonstrated antibacterial activity . Furthermore, the autoxidation of 4-hydrazinylquinolin-2(1H)-ones results in the synthesis of pyridazino[4,3-c:5,6-c']diquinolines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-hydrazinoquinoline derivatives are closely related to their molecular structure. These compounds have been found to possess a wide range of biological activities, including antimalarial, antituberculosis, antiviral, and antioxidant properties . Their toxicity has been evaluated both in silico and in vivo, classifying them as low to moderately toxic compounds . The antibacterial activity of these derivatives has been confirmed against various strains of bacteria, with some compounds showing significant growth inhibition .
Propiedades
IUPAC Name |
quinolin-4-ylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.ClH/c10-12-9-5-6-11-8-4-2-1-3-7(8)9;/h1-6H,10H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAUKLFJWHVIGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590617 | |
| Record name | 4-Hydrazinylquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydrazinoquinoline hydrochloride | |
CAS RN |
68500-41-4 | |
| Record name | 4-Hydrazinylquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1341715.png)





